3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one
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Overview
Description
3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one: is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-1-methylindole and trifluoromethyl iodide.
Reduction: The nitro group of 3-nitro-1-methylindole is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate (K2CO3).
Cyclization: The final step involves cyclization to form the indolin-2-one structure, which can be achieved using a cyclizing agent like phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in disease pathways.
Antimicrobial Activity: It exhibits antimicrobial properties and is investigated for its potential as an antibiotic.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Pharmacology: It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Amino-1-methylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-Trifluoromethylindole: Lacks the amino and indolin-2-one structure, leading to different reactivity and applications.
1-Methyl-7-(trifluoromethyl)indole: Similar structure but lacks the amino group, affecting its biological activity.
Uniqueness: 3-Amino-1-methyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the amino group allows for various chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H9F3N2O |
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Molecular Weight |
230.19 g/mol |
IUPAC Name |
3-amino-1-methyl-7-(trifluoromethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-5(7(14)9(15)16)3-2-4-6(8)10(11,12)13/h2-4,7H,14H2,1H3 |
InChI Key |
WOIOSHZXTSVCLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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